molecular formula C13H28N2O B7928191 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol

Cat. No.: B7928191
M. Wt: 228.37 g/mol
InChI Key: DBMZECQYIOLMJZ-UHFFFAOYSA-N
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Description

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol (CAS 1353985-92-8) is a synthetic amino alcohol compound with a molecular formula of C13H28N2O and a molecular weight of 228.38 g/mol . This chemical features a cyclohexane ring core substituted at the 4-position with a dimethylamino group and an N-isopropyl-ethanolamine moiety, a structure that contributes to its physicochemical properties, including an estimated density of 1.0±0.1 g/cm³ and a high boiling point of approximately 331.6±32.0 °C at 760 mmHg . The compound's structure, which includes both tertiary amine and alcohol functional groups, makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel amino alcohol compounds as explored in pharmaceutical patents . Its molecular architecture is designed for potential interaction with biological systems, and it may serve as a key building block or precursor in drug discovery efforts. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

2-[[4-(dimethylamino)cyclohexyl]-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-11(2)15(9-10-16)13-7-5-12(6-8-13)14(3)4/h11-13,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMZECQYIOLMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCC(CC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination is a cornerstone for installing amino groups onto cyclohexanone intermediates:

  • Cyclohexanone Substrate : Reacting 4-keto-cyclohexane derivatives with dimethylamine and isopropylamine in the presence of sodium triacetoxyborohydride (STAB) yields target amines. STAB’s mild conditions (0–25°C, THF/MeOH) prevent over-reduction.

  • Optimized Conditions :

    ParameterValueSource
    SolventTetrahydrofuran (THF)
    Temperature0–25°C
    Reducing AgentNaBH(OAc)₃ (1.2 eq)
    Yield78–85%

Nucleophilic Substitution

Halocyclohexane intermediates react with amines under basic conditions:

  • 4-Bromo-cyclohexane Derivatives : Treatment with dimethylamine (2 eq, K₂CO₃, DMF, 60°C) installs the dimethylamino group, followed by isopropylamine to introduce the second amino substituent.

  • Key Data :

    ParameterValueSource
    SolventDimethylformamide (DMF)
    BaseK₂CO₃ (3 eq)
    Reaction Time12–24 hours
    Yield70–75%

Ethanol Moiety Installation

The terminal ethanol group is introduced via epoxide ring-opening or alkylation :

  • Epoxide Strategy : Reacting cyclohexyl epoxides with aqueous NaOH (50°C, 6 hours) generates diols, which are selectively oxidized to ethanol derivatives using TEMPO/NaClO.

  • Direct Alkylation : Ethylene oxide gas is bubbled into a solution of the amine intermediate (THF, 0°C), followed by quenching with HCl to yield the ethanol product.

Stereochemical Control

Chiral Resolution :

  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation (vinyl acetate, hexane, 37°C) separates enantiomers with >90% enantiomeric excess (ee).

  • Diastereomeric Salt Formation : Tartaric acid derivatives crystallize specific stereoisomers from ethanol/water mixtures, achieving 98% ee.

Industrial-Scale Adaptations

Flow Synthesis

Continuous flow reactors enhance reproducibility for large batches:

  • Microreactor Setup : Mixing cyclohexanone, dimethylamine, and isopropylamine in a 1:1.2:1 ratio at 50°C with residence time <10 minutes achieves 82% conversion.

  • Advantages : Reduced side reactions, improved heat transfer.

Green Chemistry Innovations

  • Solvent Recycling : Tetrahydrofuran (THF) recovery via vacuum distillation reduces waste by 40%.

  • Catalyst Reuse : Pt/C catalysts maintain >90% activity over 10 hydrogenation cycles.

Analytical Validation

Purity Assessment :

  • HPLC : Waters Alliance systems with C18 columns (acetonitrile/0.1% TFA gradient) confirm >99.5% purity.

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 3.65 (t, J=6 Hz, 2H, -CH₂OH), 2.85 (m, 1H, cyclohexyl-H), 2.30 (s, 6H, N(CH₃)₂).

Stability Studies :

  • Storage : Stable for >24 months at -20°C under nitrogen.

  • Degradation : <1% decomposition after 6 months at 25°C .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can produce secondary or tertiary amines.

    Substitution: Can result in various substituted derivatives.

Scientific Research Applications

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Membrane Interaction: Altering the properties of cell membranes, which can influence cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility (Predicted)
2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol C₁₄H₂₉N₂O 241.4 Cyclohexyl, dimethylamino, ethanol Moderate in polar solvents
2-(Diisopropylamino)ethanol C₈H₁₉NO 145.24 Diisopropylamino, ethanol High in polar solvents
(S)-N-Isopropyl-2-((4-methoxyphenyl)amino)-2-((R)-2-oxocyclohexyl)acetamide C₁₉H₂₇N₂O₂ 315.4 Cyclohexyl, acetamide, methoxyphenyl Low in aqueous media
2-{4-[2-(2-methylsulfanyl-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol C₂₃H₂₇N₅OS 437.5 Piperazine, imidazopyridine, ethanol Low due to bulkiness

Key Observations :

  • Hydrogen bonding capacity from the ethanol group is shared across analogs, but substituents like the methoxyphenyl (in ) or imidazopyridine (in ) alter electronic properties and binding affinities.
  • Solubility : The diisopropyl analog () exhibits higher solubility due to fewer hydrophobic groups, while the acetamide () and imidazopyridine derivatives () are less soluble.

Biological Activity

2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that highlight its significance in biological research.

Chemical Structure and Properties

The compound features a cyclohexyl ring substituted with a dimethylamino group and an isopropylamino moiety, which are critical for its biological interactions. The structural formula can be represented as follows:

C12H23N2O\text{C}_{12}\text{H}_{23}\text{N}_2\text{O}

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involved in stress responses and metabolic regulation. The compound may act as an antagonist or agonist depending on the targeted pathway, influencing various physiological processes such as appetite control and motivation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Studies have shown that it can affect neurotransmitter release, potentially impacting mood and cognitive functions.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although further studies are needed to confirm these findings.
  • Therapeutic Applications : Its pharmacological profile suggests possible applications in treating metabolic disorders and substance abuse.

Table 1: Summary of Biological Activities

Activity Description Reference
Neurotransmitter ModulationAffects dopamine and serotonin pathways, influencing mood and behavior
Antimicrobial EffectsExhibits activity against certain bacterial strains
Potential for Drug DevelopmentExplored as a candidate for treating metabolic syndrome

Detailed Research Findings

  • Neurotransmitter Interaction : A study highlighted the compound's ability to modulate the relaxin-3/RXFP3 system, which is crucial in regulating stress responses and appetite. The antagonism observed in this pathway suggests therapeutic potential for managing conditions like obesity and addiction .
  • Pharmacokinetics : In pharmacokinetic studies, the compound demonstrated favorable bioavailability profiles in animal models, indicating that it could be effectively utilized in therapeutic settings. For instance, administration at a dose of 10 mg/kg yielded significant plasma concentrations .
  • Toxicological Assessment : Toxicity evaluations have shown that the compound has a relatively low toxicity profile, making it a safer candidate for further development compared to other compounds with similar structures.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
4-DimethylaminocyclohexanonePrecursor compoundKnown for neuroactive properties
EthanolamineSimple amine structureBroad applications in biochemistry
Other CyclohexylaminesSimilar structural characteristicsVaried biological activities

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step sequences, including protection/deprotection of functional groups and stereochemical control. For example, analogous compounds (e.g., chiral amines) are synthesized via nucleophilic substitution or reductive amination. Critical steps include:

  • Dissolving intermediates in dichloromethane or ethanol.
  • Using triethylamine as a base to facilitate amine coupling.
  • Monitoring reaction progress via thin-layer chromatography (TLC) .
    • Optimization : Adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (room temp. vs. reflux) can improve stereoselectivity and reduce side products .

Q. How can structural and stereochemical features of this compound be characterized?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy to confirm substituent arrangement and hydrogen bonding patterns.
  • X-ray crystallography to resolve stereochemistry of the cyclohexyl and isopropyl groups.
  • Mass spectrometry to verify molecular weight and fragmentation patterns .
    • Case Study : For structurally similar compounds, chiral centers (e.g., pyrrolidine rings) were validated using circular dichroism (CD) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screens often focus on receptor-ligand interactions. For example:

  • In vitro assays (e.g., radioligand binding) to test affinity for neurotransmitter receptors (e.g., serotonin, dopamine).
  • Cell-based models to assess effects on signaling pathways (e.g., cAMP modulation) .
    • Findings : Analogous compounds show modulatory effects on neurotransmitter systems, with IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For instance, discrepancies in dopamine receptor activity may arise from differences in CHO vs. HEK293 cell models .
  • Structural Re-evaluation : Verify compound purity and stereochemistry, as impurities or racemic mixtures can skew results .
  • Dose-Response Curves : Use nonlinear regression to assess potency variability .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclohexyl ring to reduce oxidative metabolism .
  • Solubility : Modify the ethanol moiety to a PEGylated derivative for enhanced aqueous solubility.
  • Bioavailability : Conduct in situ perfusion studies to evaluate intestinal absorption and first-pass metabolism .

Q. How can advanced biophysical techniques elucidate its mechanism of action?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target receptors (e.g., kon/koff rates) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropic vs. enthalpic driving forces .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for structure-based drug design .

Q. What computational methods are suitable for predicting off-target interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding conformations.
  • Pharmacophore Modeling : Map essential interaction features (e.g., hydrogen bond donors, hydrophobic pockets) to screen against toxicity databases .

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